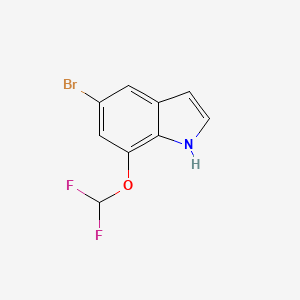

5-Bromo-7-(difluoromethoxy)-1H-indole

Description

Propriétés

IUPAC Name |

5-bromo-7-(difluoromethoxy)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF2NO/c10-6-3-5-1-2-13-8(5)7(4-6)14-9(11)12/h1-4,9,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNRRSPUMMGSSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278588 | |

| Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1707572-78-8 | |

| Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1707572-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 5-bromo-7-(difluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis via Halogenation and Nucleophilic Substitution

One of the most cited routes involves initial synthesis of a 5-bromoindole derivative, followed by substitution at the 7-position with a difluoromethoxy group. The process can be summarized as:

Route via Sonogashira Coupling and Ring Closure

An alternative, more sophisticated approach involves constructing the indole core through cross-coupling reactions:

- Starting from 4-bromo-2-methylaniline,

- Iodination at the 5-position,

- Sonogashira coupling with terminal alkynes bearing the difluoromethoxy group,

- Ring closure under basic conditions to form the indole.

This method is detailed in a patent describing the synthesis of 5-bromo-7-methylindole, which can be adapted for the difluoromethoxy derivative:

Direct Difluoromethoxylation

Recent advances include direct introduction of the difluoromethoxy group onto aromatic or heteroaromatic compounds:

- Using difluoromethylating reagents such as difluoromethyl bromide or sulfonates,

- Under metal catalysis (e.g., copper or palladium),

- Often in polar solvents with bases like potassium carbonate.

This approach allows for late-stage functionalization of indole derivatives, offering high regioselectivity.

Data Table of Key Reagents and Conditions

Research Findings and Notes

- Selectivity: Bromination at the 5-position of indole derivatives is highly selective under controlled electrophilic conditions, often requiring excess brominating agents.

- Difluoromethoxy Introduction: The difluoromethoxy group can be introduced via nucleophilic substitution on activated aromatic intermediates or through radical-mediated difluoromethylation.

- Reaction Optimization: Temperature, solvent polarity, and the presence of catalysts significantly influence yields and regioselectivity.

- Recent Advances: Metal-catalyzed direct difluoromethoxylation offers promising routes for late-stage functionalization, reducing steps and improving overall efficiency.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-7-(difluoromethoxy)-1H-indole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the bromine site, to form debrominated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed:

Substitution Products: Various substituted indoles depending on the nucleophile used.

Oxidized Products: Oxidized derivatives of the indole ring.

Reduced Products: Debrominated indole derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-Bromo-7-(difluoromethoxy)-1H-indole serves as a crucial building block for synthesizing various pharmaceuticals targeting neurological and inflammatory diseases. Its structural features enhance its interaction with biological targets, making it valuable in drug design.

- Case Study : A study investigated the synthesis of derivatives of this compound, leading to the development of novel anti-inflammatory agents. The derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro.

Biological Studies

The compound is employed in studying enzyme inhibitors and receptor modulators. Its ability to interact with specific molecular targets allows researchers to explore its potential therapeutic effects.

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Case Study : An article published in the Journal of Medicinal Chemistry reported that this compound significantly reduced bacterial growth, with minimum inhibitory concentrations lower than standard antibiotics.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.

- Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting activation of caspase pathways.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other similar indole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Preliminary evidence |

| Indole-3-carbinol | Moderate | Yes | Yes |

| 5-Methoxyindole | Low | Moderate | Yes |

Mécanisme D'action

The mechanism of action of 5-Bromo-7-(difluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups enhance its binding affinity to certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Substituent Effects and Structural Analogues

The biological and physicochemical properties of indole derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:

Table 1: Comparison of Key Indole Derivatives

Key Observations:

- Halogenation: Bromine at position 5 (common in ) is associated with reduced cytotoxicity compared to non-halogenated indoles . The electron-withdrawing nature of Br may stabilize the indole ring, altering interaction with biological targets.

- Alkoxy vs. This contrasts with 7-hydroxyindole derivatives, which are prone to oxidation .

- Positional Effects : Substitution at the 7-position (e.g., -OCHF₂) is less common than at positions 3 or 3. This unique positioning may influence steric interactions in receptor binding .

Activité Biologique

5-Bromo-7-(difluoromethoxy)-1H-indole is a derivative of indole that has garnered attention due to its potential biological activities. This compound features a bromine atom at the 5-position and a difluoromethoxy group at the 7-position of the indole ring, which may enhance its lipophilicity and influence its interactions with biological targets.

Chemical Structure and Properties

The unique structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C9H6BrF2N

- Molecular Weight : 252.05 g/mol

Table 1: Comparison with Similar Indole Derivatives

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Bromoindole | Bromine at position 5 | Basic indole structure, less lipophilic |

| 7-Methoxyindole | Methoxy group at position 7 | Enhanced solubility, varied biological activity |

| 6-Fluoroindole | Fluorine at position 6 | Potentially different electronic properties |

| 5-Chloro-7-(difluoromethoxy)indole | Chlorine instead of bromine | Similar activity profile but different reactivity |

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various pathogens, including bacteria and fungi. The introduction of halogen substitutions, such as bromine and difluoromethoxy groups, can enhance this activity by increasing the compound's ability to penetrate microbial cell membranes.

Anticancer Potential

Indole derivatives are also being investigated for their anticancer properties. In vitro studies have demonstrated that certain indoles can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer models.

Neuroprotective Effects

There is emerging evidence that suggests some indole derivatives may offer neuroprotective effects. These compounds can interact with neurotransmitter systems and may help in the treatment of neurodegenerative diseases. The difluoromethoxy group in particular could enhance blood-brain barrier permeability, making it a candidate for further exploration in neuropharmacology.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Binding : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

- Cell Signaling Modulation : By affecting key signaling pathways, this compound could alter gene expression and protein synthesis.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Research :

- Neuroprotection Study :

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-7-(difluoromethoxy)-1H-indole, and how is the product characterized?

- Methodological Answer : The synthesis typically involves functionalizing the indole core via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example:

- Alkylation : React 5-bromo-1H-indole with sodium hydride (NaH) and alkyl halides (e.g., 4-chlorobutyl iodide) in anhydrous DMSO to introduce substituents at the 1-position .

- Difluoromethoxy Introduction : Use halogen exchange or nucleophilic substitution with difluoromethyl reagents under inert conditions.

- Purification : Flash column chromatography with solvents like 70:30 ethyl acetate/hexane is common, achieving ~50% yield .

- Characterization : Confirm structure via NMR (e.g., δ 7.23 ppm for aromatic protons), NMR, and FAB-HRMS (e.g., m/z 427.0757 [M+H]+) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate to separate organic layers from aqueous phases, followed by drying with anhydrous NaSO .

- Chromatography : Flash column chromatography with gradient elution (e.g., hexane to ethyl acetate) resolves polar byproducts. Monitor via TLC (R = 0.30 in 70:30 ethyl acetate/hexane) .

- Recrystallization : Precipitate pure product by cooling saturated solutions in DMF or ethanol .

Q. What key spectroscopic features distinguish this compound?

- Methodological Answer :

- NMR : Look for aromatic protons (δ 7.1–7.3 ppm), difluoromethoxy CF splitting (δ ~4.6 ppm, = 72 Hz) .

- NMR : A singlet at δ -114.65 ppm confirms the difluoromethoxy group .

- Mass Spectrometry : FAB-HRMS shows [M+H]+ peaks (e.g., m/z 385.0461) with isotopic patterns matching bromine (1:1 for ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Cu(I) sources (e.g., CuI vs. CuBr) in PEG-400/DMF mixtures to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility, while PEG-400 reduces side reactions .

- Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation. Lower yields (25%) at higher temperatures may indicate decomposition .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they addressed?

- Methodological Answer :

- Heavy Atoms : Bromine and fluorine create strong anomalous scattering, complicating phase determination. Use SHELXD for direct methods or SHELXE for iterative refinement .

- Disorder Modeling : The difluoromethoxy group may exhibit rotational disorder. Apply restraints (e.g., DFIX, DANG) in SHELXL to refine geometry .

- Validation : Cross-check with OLEX2’s graphical tools to ensure bond lengths (C-F: 1.34–1.39 Å) and angles align with expected values .

Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- Iterative Refinement : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to verify coupling patterns .

- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted values to validate conformational models .

- Cross-Validation : Use multiple techniques (e.g., XRD for absolute configuration, HRMS for molecular formula) to reconcile discrepancies .

Q. What methodologies are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates and LC-MS quantification .

- Cellular Uptake Studies : Employ fluorescent analogs or -labeled derivatives for PET imaging to assess biodistribution .

- SAR Analysis : Modify the difluoromethoxy group (e.g., replace with trifluoromethoxy) and compare binding affinities via SPR or ITC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.